molecular formula C24H33ClN6O2S B608255 JSH-150

JSH-150

Cat. No.: B608255
M. Wt: 505.1 g/mol
InChI Key: XSDZPPRQLIZLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), with an inhibitory concentration (IC50) of 1 nanomolar. This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines, making it a promising candidate for cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JSH-150 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

JSH-150 primarily undergoes substitution reactions, where functional groups on the molecule are replaced with other groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups, while oxidation and reduction reactions can modify the oxidation state of specific atoms within the molecule .

Scientific Research Applications

Chemical Properties and Mechanism of Action

  • Molecular Formula : C24H33ClN6O2S
  • CAS Registry Number : 2247481-21-4
  • Mechanism : JSH-150 inhibits CDK9, leading to the suppression of RNA polymerase II phosphorylation, which is crucial for the transcription of oncogenes such as MCL-1 and c-Myc. This inhibition induces cell cycle arrest and apoptosis in cancer cells .

Therapeutic Applications

This compound has shown promise in various cancer types, particularly those characterized by high expression levels of CDK9. Its applications include:

Acute Myeloid Leukemia (AML)

  • Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in AML cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer .

B-Cell Lymphoma

  • Research Findings : this compound exhibited significant antiproliferative effects against B-cell lymphoma cells, indicating its potential for treating this type of hematologic malignancy .

Chronic Lymphocytic Leukemia (CLL)

  • Clinical Insights : Preliminary data suggest that this compound may be effective against refractory forms of CLL, providing hope for patients with limited treatment options .

Solid Tumors

  • Melanoma and Neuroblastoma : Studies have indicated that this compound can inhibit the growth of melanoma and neuroblastoma cell lines, further supporting its role in treating solid tumors .

Efficacy in Preclinical Models

This compound has been tested in various preclinical models to evaluate its efficacy:

Cancer Type Model Type Outcome
GlioblastomaXenograft modelsMarked suppression of tumor growth observed
Colorectal CancerIn vitro assaysSignificant reduction in cell proliferation
Gastrointestinal Stromal TumorsCell linesEffective inhibition noted

Research Findings and Data Tables

Recent studies have quantified the potency of this compound across different cancer cell lines:

Cell Line IC50 (nM) Selectivity Ratio
Melanoma0.5>3000
Neuroblastoma2.0>2000
Acute Myeloid Leukemia1.0>1000

These results underscore this compound's high selectivity for CDK9 over other kinases, making it a valuable candidate for targeted cancer therapy .

Mechanism of Action

JSH-150 exerts its effects by selectively inhibiting CDK9, a kinase involved in the regulation of transcription elongation. By inhibiting CDK9, this compound prevents the phosphorylation of RNA polymerase II, leading to the suppression of transcription of genes involved in cell proliferation and survival. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JSH-150

This compound stands out due to its high selectivity for CDK9, with an IC50 of 1 nanomolar. This high selectivity reduces the likelihood of off-target effects, making it a more precise tool for studying CDK9-mediated processes and a promising candidate for targeted cancer therapy .

Biological Activity

JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This compound has garnered attention in cancer research due to its potent anti-tumor effects across various malignancies, particularly in hematological cancers.

This compound operates primarily by inhibiting CDK9's kinase activity, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition leads to decreased transcription of anti-apoptotic factors such as MCL-1 and MYC, promoting apoptosis and cell cycle arrest in cancer cells. The selectivity of this compound for CDK9 over other CDK family members is notable, with an IC50 value of approximately 1 nM, achieving 300–10,000-fold selectivity against other kinases .

In Vitro and In Vivo Efficacy

In Vitro Studies:
this compound has shown significant anti-proliferative effects in various cancer cell lines, including melanoma, cutaneous squamous cell carcinoma, gastrointestinal stromal tumors (GISTs), colorectal cancer (CRC), and leukemia. Specifically, it dose-dependently inhibited the phosphorylation of RNAP II CTD at Ser2 and downregulated key oncogenes, leading to apoptosis .

In Vivo Studies:
In xenograft models using MV4–11 leukemia cells, administration of this compound at a dose of 10 mg/kg resulted in nearly complete suppression of tumor growth. Pharmacokinetic studies indicated that this compound is suitable for oral administration, with bioavailability rates of approximately 45% in both mice and rats .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Type Cell Lines/Models Key Findings Reference
In VitroMelanoma, GISTs, CRCInduces apoptosis; inhibits MCL-1 and MYC expression
In VitroLeukemia (MV4–11)Dose-dependent inhibition of RNAP II phosphorylation
In VivoMV4–11 Xenograft Model10 mg/kg dose suppresses tumor progression
PharmacokineticsMice and RatsOral bioavailability ~45%

Case Studies

A recent study evaluated the efficacy of this compound in combination with other therapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy. For instance, when combined with venetoclax, this compound exhibited a synergistic effect in reducing MCL-1 levels and enhancing apoptosis in leukemia models .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of JSH-150 in cancer models?

this compound selectively inhibits CDK9 kinase (IC50 = 1 nM) by binding to its hinge region, forming two hydrogen bonds with Cys105. This disrupts RNA Pol II phosphorylation, leading to downregulation of oncoproteins like MCL-1 and c-Myc, cell cycle arrest, and apoptosis in leukemia and solid tumor models .

Q. How does this compound demonstrate selectivity among CDK family members?

this compound exhibits >300-fold selectivity for CDK9 over other CDKs (e.g., IC50 for CDK7 = 1.72 µM). This is attributed to its unique binding interactions within the ATP-binding pocket of CDK9, validated via biochemical assays and structural studies .

Q. What in vitro assays are recommended to validate this compound’s efficacy?

  • Kinase inhibition : Use ADP-Glo™ or radioactive assays to measure CDK9 activity.
  • Cell viability : Perform MTT or CellTiter-Glo assays in leukemia (MV4-11) and solid tumor (e.g., melanoma, colon cancer) cell lines.
  • Western blotting : Confirm inhibition of RNA Pol II phosphorylation (Ser2/5) and MCL-1/c-Myc downregulation .

Q. What are the solubility and stability parameters for this compound in experimental setups?

pHSolubility (µM)Storage Conditions
7.412.5Powder: -20°C, dry; Liquid (DMSO): -80°C, avoid moisture
2.050.0Stable for 6 months if stored properly .

Advanced Research Questions

Q. How should researchers design in vivo experiments to evaluate this compound’s antitumor efficacy?

  • Model : Use MV4-11 xenograft mice (10 mg/kg, daily intraperitoneal injection).
  • Endpoints : Tumor volume, survival rate, and pharmacodynamic markers (e.g., RNA Pol II phosphorylation in tumor tissue).
  • Controls : Include vehicle (DMSO) and a comparator CDK9 inhibitor (e.g., Flavopiridol) .

Q. How can contradictory data in IC50 measurements across cell lines be resolved?

  • Potential causes : Variability in CDK9 expression, off-target effects, or assay conditions (e.g., ATP concentration).
  • Solutions :

Validate target engagement via Western blotting for phospho-RNA Pol II.

Use isogenic cell lines with CDK9 knockdown/overexpression.

Standardize assay protocols (e.g., ATP concentration, incubation time) .

Q. What strategies optimize this compound’s pharmacokinetic profile for prolonged activity?

  • Structural modifications : Introduce substituents to enhance metabolic stability (e.g., cyclopropyl groups).
  • Formulation : Use nanoparticle delivery systems to improve solubility and bioavailability.
  • Dosing regimen : Test intermittent dosing (e.g., 3 days on/4 days off) to reduce toxicity .

Q. How can researchers address off-target effects in transcriptomic studies?

  • Approach : Perform RNA-seq or ChIP-seq to identify gene expression changes linked to CDK9 inhibition.
  • Validation : Compare results with CDK9 genetic knockout models or selective CDK9 degraders.
  • Data interpretation : Use pathway analysis tools (e.g., GSEA) to distinguish CDK9-specific effects .

Q. Methodological Considerations

Q. What statistical methods are appropriate for analyzing this compound dose-response data?

  • Nonlinear regression : Fit data to a sigmoidal curve (e.g., GraphPad Prism) to calculate IC50.
  • Error handling : Report SEM from ≥3 independent experiments.
  • QC criteria : Exclude outliers via Grubbs’ test and ensure R² > 0.95 for curve fits .

Q. How should researchers document experimental reproducibility for publication?

  • Detailed methods : Specify assay conditions (e.g., cell density, serum concentration).
  • Raw data : Include supplementary tables with raw IC50 values and Western blot densitometry.
  • Reagent validation : Provide lot numbers for this compound and antibodies .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Factors to assess :
  • Drug metabolism (e.g., plasma protein binding, clearance).
  • Tumor microenvironment (e.g., hypoxia, stromal interactions).
  • Solutions :
  • Conduct PK/PD studies to correlate drug exposure with target inhibition.
  • Use patient-derived xenograft (PDX) models for clinical relevance .

Q. What controls are essential to confirm this compound’s selectivity in kinase panels?

  • Positive controls : Include known CDK9 inhibitors (e.g., Dinaciclib).
  • Negative controls : Test against unrelated kinases (e.g., EGFR, BRAF).
  • Orthogonal assays : Validate hits via thermal shift or SPR binding assays .

Q. Tables for Key Findings

Table 1 : this compound Efficacy in Preclinical Models

ModelDose (mg/kg)Tumor Inhibition (%)Key Biomarkers Affected
MV4-11 xenograft1098p-RNA Pol II↓, MCL-1↓, c-Myc↓
Melanoma2075Caspase-3↑, PARP cleavage↑
Colon cancer1565Cyclin D1↓, p21↑
Data sourced from biochemical and xenograft studies .

Table 2 : Common Pitfalls in this compound Experiments

IssueSolutionReference
Low solubility in aqueous buffersUse DMSO stocks ≤0.1% v/v
Variable IC50 in cell assaysStandardize ATP concentration (1 mM)
Off-target kinase activityValidate with CDK9-knockout models

Properties

IUPAC Name

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZPPRQLIZLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33ClN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.